MRT-81

Hedgehog Signaling Reporter Assay Antagonist Potency

MRT-81 (CAS: 1263132-08-6) is a small-molecule antagonist of the Smoothened (Smo) receptor, the principal transducer of the Hedgehog (Hh) signaling pathway. It belongs to the acylthiourea class of Smo antagonists, a series derived from structural optimization of the lead compound MRT-10.

Molecular Formula C31H29N3O5S
Molecular Weight 555.6 g/mol
Cat. No. B15542057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRT-81
Molecular FormulaC31H29N3O5S
Molecular Weight555.6 g/mol
Structural Identifiers
InChIInChI=1S/C31H29N3O5S/c1-19-10-15-24(32-31(40)34-30(36)23-16-26(37-2)28(39-4)27(17-23)38-3)18-25(19)33-29(35)22-13-11-21(12-14-22)20-8-6-5-7-9-20/h5-18H,1-4H3,(H,33,35)(H2,32,34,36,40)
InChIKeyCTXQODCQOSYYDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MRT-81 Procurement Guide: A Quantitative Evaluation of Hedgehog Pathway Inhibition


MRT-81 (CAS: 1263132-08-6) is a small-molecule antagonist of the Smoothened (Smo) receptor, the principal transducer of the Hedgehog (Hh) signaling pathway [1]. It belongs to the acylthiourea class of Smo antagonists, a series derived from structural optimization of the lead compound MRT-10 . MRT-81 is utilized in preclinical cancer research, specifically for the study of Hh-driven malignancies [1]. For procurement purposes, understanding the specific, quantifiable differentiation of MRT-81 against its closest analogs is critical for rational experimental design.

Why Generic Smoothened Antagonists Cannot Be Substituted for MRT-81 in Preclinical Research


While the Smoothened (Smo) receptor is a validated target for Hh pathway inhibition, not all Smo antagonists are functionally equivalent. The acylthiourea MRT-81 demonstrates a distinct pharmacological profile that differentiates it from clinical and tool compounds. It exhibits a unique combination of species cross-reactivity, potent inhibition of ligand-induced cellular responses, and a defined binding site on the human receptor [1]. This profile, including its specific IC50 values in multiple assays and its binding kinetics, cannot be replicated by other in-class molecules like vismodegib or sonidegib, which have different potency, binding modes, and species selectivity [1][2][3]. Substituting MRT-81 with a generic Smo antagonist risks introducing significant variability and may compromise the interpretability and reproducibility of experimental outcomes.

Quantitative Evidence for MRT-81 Differentiation: A Comparative Data Guide for Procurement


Potency in Shh-LIGHT2 Reporter Assay vs. Clinical and Tool Compounds

In the standard Shh-LIGHT2 reporter assay, which measures inhibition of Sonic Hedgehog (Shh)-induced Gli-luciferase activity, MRT-81 displays an IC50 of 41 nM [1]. This potency is notably distinct from the clinical candidate vismodegib, which has a reported IC50 of 1.5 nM in a similar assay [2]. The difference in potency allows for more nuanced titration in cellular assays where complete pathway shutdown is not desired.

Hedgehog Signaling Reporter Assay Antagonist Potency Shh-LIGHT2 Cells

Direct Binding Affinity to Human Smoothened (hSmo) vs. Related Acylguanidines

MRT-81 competitively displaces the fluorescent Smo ligand BODIPY-cyclopamine from human Smo (hSmo) with an IC50 of 63 nM . This demonstrates its direct binding to the receptor. In comparison, the structurally related acylguanidine MRT-83 inhibits this binding with an IC50 of approximately 10-14 nM [1]. The ~5- to 6-fold difference in binding affinity provides a quantitative basis for distinguishing these two compounds.

Receptor Binding hSmo Competitive Displacement BODIPY-Cyclopamine

Inhibition of C3H10T1/2 Cell Differentiation vs. Clinical Sonidegib

MRT-81 potently inhibits the differentiation of mesenchymal pluripotent C3H10T1/2 cells into alkaline phosphatase-positive osteoblasts, a process induced by the Smo agonist SAG (0.1 μM). MRT-81 achieves this with an IC50 of 64 nM . While direct head-to-head data for this specific assay is lacking, this activity is within the nanomolar range, distinguishing it from compounds like sonidegib, which is typically characterized by its potency in cell-free binding assays (IC50 = 1.3 nM for mouse Smo) rather than this functional differentiation model.

Osteoblast Differentiation C3H10T1/2 Cells Functional Assay SAG-induced

Potency in Primary Cerebellar Granule Cell Precursor (GCP) Proliferation vs. MRT-92

MRT-81 is a highly potent antagonist of SAG (0.01 μM)-induced proliferation of rat cerebellar granule cell precursors (GCPs), exhibiting an IC50 of less than 10 nM . This is a key functional assay for Hh pathway activity in a physiologically relevant neuronal context. In contrast, the high-affinity antagonist MRT-92 displays subnanomolar activity in a similar assay, with an IC50 of 0.4 nM [1].

Neuronal Proliferation GCP Cells Primary Cell Assay Hedgehog Pathway

Species Cross-Reactivity Profile vs. Sonidegib and Saridegib

MRT-81 is characterized as a potent antagonist of both human and rodent Smo receptors, with an IC50 of 41 nM in Shh-LIGHT2 cells expressing mouse Smo . This dual-species activity is a distinct feature. For comparison, sonidegib exhibits a significant potency difference between mouse (IC50 = 1.3 nM) and human (IC50 = 2.5 nM) receptors , while saridegib is often cited with a single IC50 value (7 nM) for pathway inhibition, not specifying species . The absence of a reported potency gap for MRT-81 suggests a more balanced species profile.

Species Selectivity Rodent Model Human Smo Cross-Reactivity

Solubility and Formulation Profile vs. Clinical Smo Antagonists

MRT-81 demonstrates high solubility in DMSO at 100 mg/mL (approximately 180 mM) . This property facilitates the preparation of concentrated stock solutions for in vitro studies and is a key practical consideration for high-throughput screening. For in vivo studies, a homogeneous oral suspension can be prepared at ≥5 mg/mL in CMC-Na . While comparative solubility data for other Smo antagonists like vismodegib are available, MRT-81's high DMSO solubility simplifies handling and reduces the need for alternative solvents.

Solubility Formulation DMSO In Vivo Dosing

Optimal Application Scenarios for MRT-81 Based on Comparative Evidence


Differentiation of Smo Antagonist Mechanisms in Cancer Cell Lines

In studies designed to compare the effects of structurally distinct Smo antagonists, MRT-81 serves as an optimal acylthiourea comparator. Its IC50 of 41 nM in the Shh-LIGHT2 assay [1] and its distinct binding affinity (IC50 = 63 nM) for hSmo allow researchers to probe pathway modulation at a different potency level than clinical candidates like vismodegib (IC50 = 1.5 nM) [2]. This is particularly useful for dissecting resistance mechanisms where higher-affinity binders may fail.

Functional Hh Pathway Analysis in Rodent Primary Cells and In Vivo Models

Given its well-documented and potent activity in rat cerebellar granule cell precursor (GCP) proliferation assays (IC50 < 10 nM) [1] and its balanced cross-reactivity between human and rodent Smo , MRT-81 is an excellent choice for validating Hh pathway dependencies in rodent models. Its defined in vivo formulation (≥5 mg/mL in CMC-Na) [2] also provides a straightforward starting point for oral dosing studies in mice and rats.

High-Throughput Screening and In Vitro Pharmacology Assays

The high solubility of MRT-81 in DMSO (100 mg/mL) [1] makes it an ideal compound for use in high-throughput screening (HTS) campaigns. The ability to prepare highly concentrated stock solutions minimizes the volume of DMSO introduced into assay plates, reducing the risk of solvent-induced artifacts. This property, combined with its well-defined potency in multiple cell-based assays , ensures reliable and reproducible data generation in automated systems.

Investigating Ligand Binding Modes and Receptor Occupancy

MRT-81's ability to competitively displace BODIPY-cyclopamine (IC50 = 63 nM) [1] makes it a valuable tool for binding studies. It can be used as a reference antagonist in competitive displacement assays to characterize novel Smo ligands or to quantify receptor occupancy. Its ~5-fold lower binding affinity compared to the high-affinity MRT-83 (IC50 ~10-14 nM) provides a useful internal control for experiments requiring a gradient of receptor blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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